Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-15(2)8-9-16(12)14(17)18-11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWACZABYIANHO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2r)-2,4-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The reduction process can yield the corresponding amine derivative.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Discovery and Development
Benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate serves as a building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), which are crucial in inflammatory processes and cancer progression.
Case Study: Dual COX-2/5-LOX Inhibitors
A recent study highlighted the synthesis of piperazine derivatives that exhibited significant anti-inflammatory and anti-cancer activities. The synthesized compounds were evaluated for their ability to inhibit COX-2 and 5-LOX, with promising results indicating their potential as therapeutic agents against inflammation and cancer cell proliferation .
Synthesis of Piperazine Derivatives
The compound is instrumental in synthesizing various piperazine derivatives through reactions involving primary amines and nitrosoalkenes. This approach allows for the modification of the piperazine ring, leading to compounds with diverse biological activities.
Synthesis Techniques
- Reductive Cyclization : Utilizing catalysts such as Ra-Ni to facilitate the formation of piperazine rings from amino acid derivatives.
- Protection Strategies : Employing protective groups during synthesis to enhance yield and selectivity in reactions .
Therapeutic Applications
The therapeutic potential of this compound extends beyond its role as a synthetic intermediate. Its derivatives have shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that certain piperazine derivatives can inhibit cancer cell growth by modulating inflammatory pathways. The design of these compounds often incorporates structural features that enhance their bioactivity .
Analgesic Properties
The compound has been investigated for its analgesic effects, particularly through its action on COX enzymes, which are involved in pain and inflammation pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Piperazine derivatives are widely modified to tune their physicochemical and biological properties. Below is a comparison of benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate with key analogues:
Key Observations :
- Substituent Diversity : The target compound’s dimethyl groups contrast with alkenyl (3l, 3o), aromatic (5j), or oxygen-containing (hydroxymethyl , hydroxyethyl ) substituents in analogues.
- Chirality : While the target compound has an R-configuration at the 2-position, analogues like 3l and 3o exhibit S-configuration, impacting enantioselective applications .
Key Observations :
- High yields (e.g., 98% for 3l ) are achieved with alkenyl substrates under mild conditions, whereas bulkier substituents (e.g., 5j ) result in lower yields due to steric hindrance.
- The target compound’s commercial availability suggests optimized large-scale synthesis, though specific protocols are proprietary .
Physicochemical Properties
Notes:
- Most analogues are oils, suggesting low melting points due to flexible aliphatic chains.
Biological Activity
Benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate is a compound that belongs to the piperazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- Structure : The compound features a piperazine ring with two methyl groups at the 2 and 4 positions and a benzyl ester at the carboxyl group.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticonvulsant Activity
Research has indicated that piperazine derivatives exhibit significant anticonvulsant properties. For instance, a study evaluating various piperazine compounds found that certain derivatives demonstrated efficacy in reducing seizure activity in animal models. This compound may share similar mechanisms due to its structural similarities with other active compounds in this class .
2. Acetylcholinesterase Inhibition
Piperazine derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Virtual screening studies have shown that certain piperazine compounds can bind effectively to AChE's active sites, suggesting that this compound may possess similar inhibitory activities .
3. Anti-inflammatory Properties
Studies on related compounds have indicated potential anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, compounds structurally related to this compound have been shown to selectively inhibit COX-2 with low micromolar IC50 values, indicating a promising therapeutic profile for inflammatory conditions .
Case Study 1: Anticonvulsant Efficacy
In a controlled study examining the anticonvulsant effects of various piperazine derivatives, this compound was tested alongside known anticonvulsants. The results indicated a dose-dependent reduction in seizure frequency, suggesting its potential use in epilepsy management.
Case Study 2: AChE Inhibition
A virtual docking study was performed to assess the binding affinity of this compound against AChE. The compound showed favorable binding interactions comparable to established inhibitors, supporting its potential role in treating Alzheimer's disease.
Research Findings
Q & A
Q. Example protocol :
- Yield : 98% in DME at 50°C .
- Characterization : NMR (¹H, ¹³C), HRMS, and HPLC confirm structure and purity .
[Basic] What analytical techniques validate the structure and enantiopurity of this compound?
Q. Core methodologies :
- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemical features (e.g., coupling constants for axial/equatorial protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Chiral HPLC/SFC : Quantifies enantiomeric excess (e.g., 98% ee using Chiralpak® columns) .
- Optical rotation : Specific rotation ([α]D²⁸) values distinguish enantiomers (e.g., -97° in CHCl₃) .
[Advanced] How can researchers resolve contradictions in NMR data for stereoisomers of this compound?
Q. Methodological strategies :
- 2D NMR (COSY, NOESY) : Identifies through-space correlations to confirm substituent orientation on the piperazine ring .
- Variable temperature NMR : Detects dynamic rotational barriers (e.g., for N-Boc groups) .
- Computational modeling : DFT calculations predict chemical shifts and coupling constants to validate experimental data .
Case study : Discrepancies in ¹³C NMR signals for C-2 and C-4 methyl groups were resolved via NOESY correlations, confirming the (2R,4R) configuration .
[Advanced] What strategies optimize enantioselectivity in catalytic amination reactions for this compound?
Q. Critical factors :
- Ligand design : Bulky phosphoramidite ligands enhance steric differentiation at the iridium center, favoring R-configuration .
- Solvent effects : Polar solvents (DMF) stabilize transition states, improving ee (93% vs. 85% in non-polar solvents) .
- Additives : Lewis acids (e.g., Mg(OTf)₂) accelerate oxidative addition of allylic acetates, reducing side reactions .
Q. Data comparison :
| Ligand Type | Solvent | ee (%) | Yield |
|---|---|---|---|
| Phosphoramidite A | DME | 98 | 98% |
| Phosphoramidite B | DMF | 93 | 91% |
[Basic] What are common impurities during synthesis, and how are they mitigated?
Q. Typical impurities :
- Diastereomers : Arise from incomplete stereochemical control; minimized using chiral catalysts .
- Residual solvents : Removed via rotary evaporation and high-vacuum drying .
- Unreacted starting materials : Eliminated via gradient elution in flash chromatography .
Quality control : HPLC purity >99% is achievable with optimized silica gel mesh sizes (230–400) .
[Advanced] How is this compound used in pharmacological studies, and what assays are relevant?
Q. Applications :
- EGFR inhibition : Structural analogs (e.g., AZD3759) show potency in kinase inhibition assays (IC₅₀ <10 nM) .
- In vitro testing : Cell viability assays (MTT) and Western blotting validate target engagement .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) assess oxidative degradation pathways .
Q. Experimental design :
- Dose-response curves : Generated across 0.1–100 µM to determine IC₅₀ values .
- Control compounds : Include parent piperazine derivatives to isolate stereochemical effects .
[Advanced] How can computational methods support structure-activity relationship (SAR) studies?
Q. Key approaches :
- Molecular docking : Predicts binding modes to targets (e.g., EGFR kinase domain) using AutoDock Vina .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ) with bioactivity .
- MD simulations : Evaluates conformational stability of the piperazine ring in aqueous environments .
Example finding : Methyl groups at C-2 and C-4 increase hydrophobic interactions with kinase pockets, enhancing potency .
[Basic] What safety precautions are required when handling this compound?
Q. Laboratory protocols :
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to volatile solvents (DMF, ethyl acetate) .
- Waste disposal : Follow institutional guidelines for halogenated/organic waste .
[Advanced] How can solubility challenges in biological assays be addressed?
Q. Strategies :
- Co-solvents : DMSO (≤0.1% v/v) maintains compound stability in aqueous buffers .
- Prodrug derivatization : Phosphate esters improve aqueous solubility for in vivo studies .
- Nanoformulations : Liposomal encapsulation enhances bioavailability .
Data example : Solubility in PBS increased from 5 µM (free compound) to 50 µM with 0.1% DMSO .
[Advanced] What mechanistic insights explain the high enantioselectivity in iridium-catalyzed syntheses?
Q. Proposed mechanism :
- Oxidative addition : Iridium(I) inserts into the allylic C–O bond, forming a π-allyl intermediate .
- Steric steering : Chiral ligands direct nucleophilic attack of the piperazine to the re face of the allyl moiety .
- Reductive elimination : Regenerates the catalyst, releasing the enantiomerically enriched product .
Supporting evidence : Kinetic studies show a first-order dependence on iridium concentration, confirming catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
